Superior α-Amylase Inhibition: Direct Comparison with Acarbose in In Vitro Antidiabetic Assays
Pyrazolo[3,4-b]pyridine-6-carboxylate and hydrazide derivatives synthesized from 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid intermediates exhibit α-amylase inhibitory activity with IC50 values ranging from 5.10 to 9.6 μM, representing a 21- to 39-fold improvement over the reference drug acarbose (IC50 = 200.1 ± 10.0 μM) [1][2]. This potency advantage is consistent across two independent synthetic series (biaryl esters 6a-i and hydrazides 7a-i in one study; hydrazides 3a-d and hydrazones 4a-e in the other), confirming the scaffold's privileged status for antidiabetic lead optimization.
| Evidence Dimension | α-Amylase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.10–9.6 μM (for derivatives of the core scaffold) |
| Comparator Or Baseline | Acarbose (IC50 = 200.1 ± 10.0 μM) |
| Quantified Difference | 21- to 39-fold lower IC50 (superior inhibition) |
| Conditions | In vitro α-amylase enzyme inhibition assay |
Why This Matters
Procurement of this compound enables access to a chemotype with demonstrated 20–40× greater α-amylase inhibitory potency than the clinical reference standard, substantially reducing downstream optimization burden and enabling faster hit-to-lead progression.
- [1] Rafique I, Maqbool T, Javed MS. Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. Pharmaceuticals. 2024;17(10):1326. PMID: 39458967. View Source
- [2] Rafique I, Maqbool T, Javed MS. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. J Cell Biochem. 2024;125(10):e30646. PMID: 39239805. View Source
